REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].[C:10]([Cu])#[N:11].CCOC(C)=O>CN(C=O)C>[Br:9][C:6]1[C:7]([CH3:8])=[C:2]([C:10]#[N:11])[CH:3]=[N:4][CH:5]=1
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1C)Br
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Name
|
CuCN
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Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
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C(#N)[Cu]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
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before cooled down
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
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Type
|
WASH
|
Details
|
The filtrate was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=NC1)C#N)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |